molecular formula C11H17ClFNS B1446834 1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride CAS No. 1864056-37-0

1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride

Cat. No. B1446834
CAS RN: 1864056-37-0
M. Wt: 249.78 g/mol
InChI Key: MEWXLANYEBGIEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as trifluoromethylation , protodeboronation of pinacol boronic esters , and reactions involving Grignard reagents .

Scientific Research Applications

Synthesis and Derivative Formation

1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride and its derivatives find application in synthetic chemistry. For instance, Anderson, Burks, and Harruna (1988) described the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, highlighting the utility of fluorinated compounds in creating complex molecular structures (Anderson, Burks, & Harruna, 1988).

Pharmaceutical Synthesis

The compound plays a role in the synthesis of pharmaceuticals. For example, Crameri et al. (1997) developed a practical synthesis route for a key building block in the calcium antagonist Mibefradil, demonstrating the significance of such fluorinated compounds in drug development (Crameri, Foricher, Scalone, & Schmid, 1997).

Antibacterial Activity

Research by Uwabagira, Sarojini, and Poojary (2018) on N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine revealed its potential antibacterial properties, indicating the broad application of fluorinated compounds in combating bacterial infections (Uwabagira, Sarojini, & Poojary, 2018).

Application in Organic Synthesis

Kollmar, Parlitz, Oevers, and Helmchen (2003) explored the synthesis of 2-Amino-3-fluorobenzoic acid, demonstrating the role of fluorinated compounds in facilitating diverse organic synthesis processes (Kollmar, Parlitz, Oevers, & Helmchen, 2003).

Antidepressant Activity

Tao Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and investigated its antidepressant activities, which indicates the potential of fluorinated compounds in the development of new antidepressants (Tao Yuan, 2012).

Safety and Hazards

The safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

While specific future directions for this compound are not mentioned, the development of new methods for the synthesis of organofluorine compounds is among the most urgent tasks of modern organic and medicinal chemistry . The demand for the incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules is constantly growing .

properties

IUPAC Name

1-(4-fluorophenyl)sulfanyl-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNS.ClH/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10;/h3-6,8,11H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWXLANYEBGIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CSC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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